N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a pyrazole ring at the 3-position and an azetidine moiety linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine system. This structure combines multiple pharmacophoric elements:
- Benzamide scaffold: A common motif in kinase inhibitors and enzyme modulators.
- Azetidine ring: A strained four-membered nitrogen heterocycle that enhances conformational rigidity and binding selectivity.
- Pyrazole substituent: Enhances solubility and metabolic stability.
The compound’s design suggests applications in medicinal chemistry, particularly targeting kinases or G-protein-coupled receptors (GPCRs). Its structural complexity underscores the need for advanced synthesis and crystallographic analysis tools, such as the SHELX software suite .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-22-23-18-7-8-19(24-28(14)18)26-12-17(13-26)25(2)20(29)15-5-3-6-16(11-15)27-10-4-9-21-27/h3-11,17H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPCFZZVGVKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.319 g/mol
- PubChem CID : 2737312
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization processes. The synthetic pathway often includes the formation of the triazolo and pyrazole moieties, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance:
- Inhibition of Mycobacterium tuberculosis : Compounds with structural similarities have shown significant anti-tubercular activity. In a study, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising efficacy in targeting this pathogen .
Anticancer Activity
The compound's structural components suggest potential activity against various cancer cell lines:
- Dual c-Met/VEGFR Inhibition : Research has explored the development of compounds that inhibit c-Met and VEGFR pathways, critical in cancer proliferation and angiogenesis. The incorporation of triazolo and pyrazole groups has been linked to enhanced anticancer properties .
The biological activity of this compound is attributed to its ability to modulate key enzymatic pathways:
- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of various kinases involved in cancer progression.
- Antimicrobial Mechanisms : Its triazole and pyrazole moieties may disrupt cellular functions in pathogens by interfering with nucleic acid synthesis or protein function.
Case Study 1: Antitubercular Activity
A series of synthesized compounds were evaluated for their anti-tubercular properties. Among them, derivatives similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with detailed docking studies revealing favorable binding interactions with target enzymes involved in bacterial metabolism .
Case Study 2: Anticancer Efficacy
In another study focusing on dual inhibitors targeting c-Met and VEGFR pathways, compounds derived from similar scaffolds showed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds were assessed for their cytotoxicity against various cancer cell lines and demonstrated selectivity towards cancerous cells over normal cells .
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of triazolo-pyridazines exhibit significant antitumor properties against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and survival .
Key Findings:
- Antitumor Activity: In vitro assays indicate IC50 values ranging from 0.15 μM to 2.85 μM against selected cancer cell lines.
- Targeting c-Met Kinase: Inhibition of c-Met kinase activity has been observed with IC50 values around 0.09 μM, leading to reduced tumor growth and increased apoptosis in cancer cells.
Pharmacology
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it targets enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
Biological Activity:
- Enzyme Inhibition: Investigated for its role in inhibiting carbonic anhydrase and cholinesterase.
Material Science
In addition to its biological applications, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique heterocyclic structure may impart distinct characteristics that are beneficial for material applications .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy: A study found that derivatives with similar structures inhibited the proliferation of cancer cells significantly more than standard treatments.
- Enzyme Inhibition Studies: Research demonstrated that the compound effectively inhibits target enzymes in vitro, suggesting potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related analogs, focusing on molecular features, physicochemical parameters, and hypothetical biological activities.
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Structural Differences
Heterocyclic Core: The target compound’s triazolopyridazine core is distinct from the pyrazolopyridine system in the analog . Pyrazolopyridine derivatives, as seen in , are more common in kinase inhibitors (e.g., crizotinib analogs) but may lack the triazole’s hydrogen-bonding capacity.
Azetidine vs. Flexible Linkers: The azetidine ring in the target compound introduces conformational constraint, which can improve target selectivity by reducing entropic penalties upon binding.
Substituent Profiles :
- The pyrazole in the target compound may enhance solubility compared to the phenyl group in , which could increase hydrophobicity and metabolic instability.
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity (LogP) : The azetidine and pyrazole in the target compound likely lower LogP compared to the phenyl-substituted analog , favoring better aqueous solubility.
- Metabolic Stability : The methyl group on the triazolopyridazine may block oxidative metabolism, extending half-life relative to the ethyl-methyl-pyrazole in .
- Target Engagement : The triazolopyridazine’s nitrogen-rich structure could improve interactions with ATP-binding pockets in kinases (e.g., JAK or BTK families).
Research Findings and Limitations
- Crystallographic Analysis: The SHELX suite is critical for resolving the target compound’s stereochemistry, particularly the azetidine-triazolopyridazine junction.
- Biological Data Gaps : While structural analogs like are documented, their activity profiles remain unspecified. Comparative studies measuring kinase inhibition or cytotoxicity are needed.
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
